Cas no 39015-77-5 (Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-)

Butanedioic acid, 2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, is a chemically modified derivative of caffeic acid, featuring a succinate ester linkage. This compound combines the antioxidant properties of the catechol moiety with enhanced solubility and stability due to the succinic acid backbone. Its structure allows for improved bioavailability and controlled release in applications such as pharmaceutical formulations and cosmetic antioxidants. The presence of both phenolic hydroxyl groups and a conjugated double bond system contributes to its free radical scavenging activity, making it useful in oxidative stress mitigation. The esterification also broadens its compatibility with hydrophobic matrices, facilitating incorporation into diverse delivery systems.
Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- structure
39015-77-5 structure
商品名:Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-
CAS番号:39015-77-5
MF:C13H12O8
メガワット:296.229584693909
CID:297076
PubChem ID:4484594

Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- 化学的及び物理的性質

名前と識別子

    • Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-
    • CAFFEOYLMALIC ACID
    • 2-O-caffeoyl-L-malate
    • Caffeoyl-L-malic acid
    • phaselic acid
    • trans-caffeoyl-L-malic acid
    • 2-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]butanedioic acid
    • Caffeylmalic acid
    • CAFFEOYLMALIC ACID(SH)
    • Butanedioic acid, 2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-
    • Acetylsalicylic Acid Impurity 11(Caffeylmalic acid)
    • Caffeoyimalic acid
    • SCHEMBL3633011
    • インチ: 1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)
    • InChIKey: PMKQSEYPLQIEAY-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C(OC(=O)C=CC1=CC=C(O)C(O)=C1)CC(O)=O

計算された属性

  • せいみつぶんしりょう: 324.08500
  • どういたいしつりょう: 296.05321734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 141Ų

じっけんとくせい

  • 密度みつど: 1.589±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 557.1±50.0 °C(Predicted)
  • ようかいど: 微溶性(9.5 g/l)(25ºC)、
  • PSA: 119.36000
  • LogP: 1.18810
  • 酸性度係数(pKa): 2.60±0.23(Predicted)

Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:−20°C

Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89238-10MG
Caffeoylmalic acid
39015-77-5
10mg
¥8205.65 2024-12-23
PhytoLab
89238-50mg
Caffeoylmalic acid
39015-77-5 ≥ 95.0 %
50mg
€1557 2023-10-25
PhytoLab
89238-500mg
Caffeoylmalic acid
39015-77-5 ≥ 95.0 %
500mg
€13840 2023-10-25
PhytoLab
89238-250mg
Caffeoylmalic acid
39015-77-5 ≥ 95.0 %
250mg
€7352.5 2023-10-25
PhytoLab
89238-1000mg
Caffeoylmalic acid
39015-77-5 ≥ 95.0 %
1000mg
€25950 2023-10-25
ChromaDex Standards
ASB-00003023-010-10mg
CAFFEOYLMALIC ACID
39015-77-5
10mg
$597.00 2023-10-25

Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- 関連文献

Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-に関する追加情報

Butanedioic Acid, 2-[[3-(3,4-Dihydroxyphenyl)-1-Oxo-2-Propen-1-Yl]Oxy]: A Comprehensive Overview

Butanedioic acid, 2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy], also known by its CAS number 39015-77-5, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structure, which combines a butanedioic acid backbone with a substituted propenoyl group. The presence of the 3,4-dihydroxyphenyl moiety adds complexity to its chemical profile, making it a subject of extensive research in recent years.

The compound's structure is notable for its conjugated system, which plays a crucial role in its chemical reactivity and biological activity. The dihydroxyphenyl group is particularly interesting due to its potential for participating in hydrogen bonding and aromatic interactions. Recent studies have highlighted the importance of such structural features in determining the compound's stability and bioavailability. For instance, researchers have found that the dihydroxyphenyl group enhances the compound's ability to interact with biological systems, making it a promising candidate for drug development.

In terms of synthesis, Butanedioic acid, 2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy] can be prepared through various routes, including condensation reactions and oxidation processes. One of the most efficient methods involves the reaction of a suitable propenoyl derivative with butanedioic acid under controlled conditions. The optimization of these reaction conditions has been a focus of recent studies, with researchers exploring the use of catalysts and solvents to improve yield and purity.

The compound has shown potential in several applications. In the food industry, it has been investigated as a natural preservative due to its ability to inhibit microbial growth. Its antioxidant properties make it a valuable addition to food formulations aimed at extending shelf life while maintaining nutritional quality. In cosmetics, the compound has been studied for its potential as an antiaging ingredient. Its ability to scavenge free radicals and protect cellular components from oxidative damage has led to its inclusion in skincare products targeting signs of aging.

In the pharmaceutical sector, CAS No 39015-77-5 has garnered attention for its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in reducing inflammation and alleviating symptoms associated with chronic diseases such as arthritis and neurodegenerative disorders. The compound's ability to modulate key signaling pathways involved in inflammation has positioned it as a promising lead compound for drug discovery.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding sites on target proteins, providing insights into its mechanism of action. Additionally, quantum chemical calculations have shed light on the electronic structure of the molecule, contributing to the development of more accurate predictive models for its behavior in different environments.

In conclusion, Butanedioic acid, 2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-Yl]Oxy], or CAS No 39015-77-5, is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and functional groups endow it with properties that make it valuable in food science, cosmetics, and pharmaceuticals. As research continues to uncover new insights into its potential uses and mechanisms, this compound is poised to play an increasingly important role in advancing scientific and technological innovations.

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